molecular formula C9H10BrNO3 B13682515 Ethyl 5-bromo-3-methoxypicolinate

Ethyl 5-bromo-3-methoxypicolinate

Cat. No.: B13682515
M. Wt: 260.08 g/mol
InChI Key: CVZORFYIUIFXKJ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-methoxypicolinate is a chemical compound with the molecular formula C9H10BrNO3. It is a derivative of picolinic acid, featuring a bromine atom at the 5-position and a methoxy group at the 3-position on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-3-methoxypicolinate can be synthesized through several methods. One common approach involves the bromination of 3-methoxypicolinic acid followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-methoxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-methoxypicolinate involves its interaction with specific molecular targets. The bromine atom and methoxy group on the pyridine ring contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-bromo-3-methoxypicolinate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

ethyl 5-bromo-3-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)8-7(13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3

InChI Key

CVZORFYIUIFXKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)Br)OC

Origin of Product

United States

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